1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioevaluation of Novel Pyrazoles
Pyrazoles, including compounds similar to 1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, play a crucial role in pharmaceutical and agrochemical activities. Novel synthesis methods, such as those under microwave conditions, have expanded the library of pyrazole derivatives. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Pyrazole Scaffolds in Drug Design
Pyrazole scaffolds have shown promise in anti-viral and anti-inflammatory therapeutics, pointing to the versatility of pyrazole compounds in drug design. These compounds target various mechanisms, indicating a broad spectrum of potential applications in medicinal chemistry (Karati et al., 2022).
Pyrazole Derivatives as Therapeutic Agents
The exploration of pyrazole derivatives as antimicrobial, anticancer, and antimalarial agents highlights the compound's utility in developing novel therapeutic agents. Pyrazole derivatives have been synthesized and tested against various targets, including DNA gyrase and several kinase enzymes, showcasing their potential in combating a range of diseases (Karati et al., 2022).
Synthetic and Medicinal Aspects of Pyrazolines
Research into pyrazoline derivatives provides insights into the development of drug-like candidates with anticancer, anti-infectious, and anti-inflammatory properties. Studies focusing on the structure-activity relationship (SAR) offer valuable information for future drug development using pyrazole-based scaffolds (Cherukupalli et al., 2017).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis approach for creating bioactive pyrazole derivatives showcases the efficiency and innovation in developing compounds with potential pharmaceutical applications. This method emphasizes the importance of pyrazole moieties in the design of biologically active molecules, underscoring the relevance of research into compounds like this compound (Becerra et al., 2022).
Properties
IUPAC Name |
1-[3-(oxan-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-12-19-20(13-14)9-7-11-22-15-8-5-6-10-21-15/h12-13,15H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJXDLPVFGAPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOC3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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